molecular formula C9H11BrN2O B14066060 1-Bromo-1-(3,5-diaminophenyl)propan-2-one

1-Bromo-1-(3,5-diaminophenyl)propan-2-one

Cat. No.: B14066060
M. Wt: 243.10 g/mol
InChI Key: GRMDUNUJZVLFPA-UHFFFAOYSA-N
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Description

1-Bromo-1-(3,5-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol This compound is characterized by the presence of a bromine atom, two amino groups, and a ketone functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(3,5-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3,5-diaminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3,5-diaminophenyl)propan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-1-(3,5-diaminophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3,5-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in binding to active sites, while the ketone group may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-1-(3,5-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H11BrN2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,11-12H2,1H3

InChI Key

GRMDUNUJZVLFPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)N)N)Br

Origin of Product

United States

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